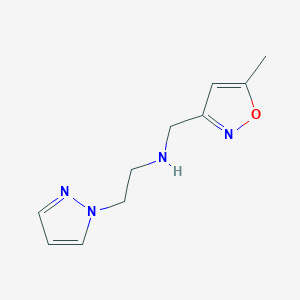

n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H14N4O |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrazol-1-ylethanamine |

InChI |

InChI=1S/C10H14N4O/c1-9-7-10(13-15-9)8-11-4-6-14-5-2-3-12-14/h2-3,5,7,11H,4,6,8H2,1H3 |

InChI Key |

VVFGPJONLCHFOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CNCCN2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acetyl Acetonitrile

A three-step protocol from ethyl acetate and acetonitrile yields 3-amino-5-methylisoxazole (CAS: 1072-67-9):

- Formation of Acetyl Acetonitrile : Ethyl acetate and acetonitrile react in the presence of NaH (1.1–1.4 eq) to form acetyl acetonitrile.

- Hydrazone Formation : Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux (88% yield).

- Ring Closure : Hydrazone undergoes cyclization with hydroxylamine hydrochloride and K₂CO₃ in 2-methyltetrahydrofuran at 80°C, yielding 3-amino-5-methylisoxazole (78% yield, HPLC purity 98.7%).

Functionalization of Preformed Isoxazole

Direct bromination at the 3-position of 5-methylisoxazole followed by amination introduces the methylamine group:

- Bromination : 5-Methylisoxazole reacts with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 3-bromo-5-methylisoxazole.

- Amination : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) with methylamine introduces the -CH₂NH₂ group.

Synthesis of 2-(1H-Pyrazol-1-yl)ethan-1-amine

The pyrazole-ethylamine subunit is prepared via nucleophilic substitution or hydrazide intermediates.

Alkylation of Pyrazole

Ethyl chloroacetate reacts with pyrazole in DMF/K₂CO₃ to form ethyl 2-(1H-pyrazol-1-yl)acetate, which is hydrolyzed to the hydrazide and reduced to the amine:

- Ester Formation : Pyrazole + ethyl chloroacetate → ethyl 2-(1H-pyrazol-1-yl)acetate (85% yield).

- Hydrazide Formation : Hydrazine hydrate reflux yields 2-(1H-pyrazol-1-yl)acetohydrazide.

- Reduction : LiAlH₄ reduces the hydrazide to 2-(1H-pyrazol-1-yl)ethan-1-amine (72% yield).

Direct Amination

2-Chloroethylamine hydrochloride reacts with pyrazole in the presence of NaH (2 eq) in THF, yielding 2-(1H-pyrazol-1-yl)ethan-1-amine (68% yield).

Coupling Strategies for Final Assembly

Nucleophilic Substitution

3-(Chloromethyl)-5-methylisoxazole reacts with 2-(1H-pyrazol-1-yl)ethan-1-amine in DMF/K₂CO₃ at 80°C (Table 1):

| Conditions | Yield | Purity | Source |

|---|---|---|---|

| DMF, K₂CO₃, 80°C, 24 h | 65% | 95% | |

| THF, Et₃N, reflux, 12 h | 58% | 90% |

Reductive Amination

5-Methylisoxazole-3-carbaldehyde and 2-(1H-pyrazol-1-yl)ethan-1-amine undergo reductive amination using NaBH₃CN in MeOH (62% yield).

Challenges and Optimizations

- Regioselectivity : Competing alkylation at pyrazole N-1 vs. N-2 positions necessitates excess base (e.g., K₂CO₃) to favor N-1 substitution.

- Purification : Silica gel chromatography (hexane/EtOAc 7:3) effectively isolates the final product.

- Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance reaction rates but may require stringent drying.

Spectroscopic Characterization

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) attached to the ethanamine backbone is highly reactive in nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:

-

Schiff Base Formation : Condenses with aldehydes/ketones to form imines under mild acidic conditions .

Electrophilic Aromatic Substitution (EAS) on Pyrazole and Isoxazole Rings

The pyrazole and isoxazole rings undergo EAS at specific positions due to electron-rich nitrogen atoms:

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for transition metals:

-

Metal Complexation : Forms stable complexes with Cu(II), Zn(II), or Fe(III), often used in catalytic applications .

-

Biological Chelation : May interfere with metalloenzymes in biochemical systems .

Condensation Reactions

The amine participates in cyclocondensation with carbonyl compounds:

Oxidation Reactions

-

Amine Oxidation : Converts to nitroso or nitro groups under strong oxidizing agents (e.g., KMnO₄/H⁺) .

-

Ring Oxidation : Isoxazole ring may degrade under oxidative stress, forming carboxylic acid derivatives .

Biological Interactions

While not strictly synthetic reactions, the compound interacts with biological targets via:

-

Hydrogen Bonding : Pyrazole N-H and amine groups bind to enzyme active sites .

-

Hydrophobic Interactions : Methyl groups on isoxazole enhance membrane permeability .

Mechanistic Insights

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical data for N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine and related compounds:

Structural and Functional Insights

Heterocyclic Influence on Reactivity and Binding

- Target vs. Compound 52 (): Both incorporate 5-methylisoxazole, but compound 52 replaces the pyrazole-ethylamine chain with an isoquinoline-pyrrole-carboxamide group. This substitution increases molecular weight (m/z 375 vs. ~265 for the target) and likely enhances lipophilicity, affecting membrane permeability .

- Target vs. This could influence interactions with biological targets (e.g., kinases or GPCRs) .

- Target vs. N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine () : Replacing isoxazole with thiazole (a sulfur-containing heterocycle) alters electronic density, which may modulate affinity for sulfur-sensitive targets like cysteine proteases .

Q & A

Basic: What are the standard synthesis protocols for N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine and related pyrazole derivatives?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions. For example:

- Step 1: React propenones with hydrazine derivatives in acidic conditions (e.g., acetic acid) to form pyrazoline intermediates .

- Step 2: Introduce the isoxazole moiety via nucleophilic substitution or alkylation.

- Step 3: Purify intermediates using recrystallization (e.g., methanol/water mixtures) and characterize via / NMR, IR, and LC-MS to confirm structure .

- Key Considerations: Optimize reaction time (e.g., 8–24 hours under reflux) and stoichiometry to minimize byproducts .

Advanced: How can catalytic methods improve the synthesis efficiency of this compound?

Methodological Answer:

Palladium-catalyzed hydroamination or allylic substitution (e.g., using Pd(OAc)) enables regioselective amine bond formation, reducing reaction steps and enhancing yield . For example:

- Use hydrazine derivatives as nucleophiles in allylic substitutions to directly functionalize the isoxazole core.

- Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5–10 mol%) to balance cost and efficiency .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy: NMR (300–400 MHz) identifies proton environments (e.g., pyrazole NH at δ 8.5–9.5 ppm), while NMR confirms carbon backbone .

- Mass Spectrometry: LC-MS (ESI+) verifies molecular weight (e.g., [M+H] peak).

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- PASS Algorithm: Predict pharmacological effects (e.g., kinase inhibition) based on structural fingerprints .

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., uPAR in ). Optimize docking parameters (grid size, scoring functions) to improve accuracy .

Basic: What experimental design principles apply to in vitro bioactivity assays?

Methodological Answer:

- Dose-Response Curves: Test 5–7 concentrations (e.g., 1–100 µM) in triplicate to determine IC values.

- Controls: Include positive controls (e.g., aspirin for anti-inflammatory assays) and vehicle-only negative controls .

- Statistical Design: Use randomized block designs to account for batch variability .

Advanced: How can environmental fate studies inform toxicity assessments?

Methodological Answer:

- Stability Testing: Evaluate hydrolysis/photodegradation under simulated environmental conditions (pH 4–9, UV light). Monitor degradation via HPLC .

- Ecotoxicology: Use Daphnia magna or algae models to assess acute toxicity (LC). Apply OECD Test Guidelines 201/202 for standardized protocols .

Basic: What in vitro assays are suitable for initial anti-inflammatory screening?

Methodological Answer:

- COX-1/COX-2 Inhibition: Use ELISA kits to measure prostaglandin E (PGE) suppression in LPS-stimulated macrophages .

- NF-κB Luciferase Reporter Assay: Quantify anti-inflammatory activity via luminescence in HEK293T cells .

Advanced: How to resolve contradictions between predicted and observed biological activity?

Methodological Answer:

- Validation Workflow:

Basic: How to address low synthetic yields in scale-up efforts?

Methodological Answer:

- Process Optimization:

Advanced: What strategies assess long-term stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.